molecular formula C34H37N3O6 B3027519 N1,N5,N10-Tri-p-coumaroylspermidine CAS No. 131086-78-7

N1,N5,N10-Tri-p-coumaroylspermidine

Cat. No.: B3027519
CAS No.: 131086-78-7
M. Wt: 583.7 g/mol
InChI Key: PFDVWJCSCYDRMZ-UHFFFAOYSA-N
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Description

N1,N5,N10-Tri-p-coumaroylspermidine is a naturally occurring compound found in various plants, including tea flowers (Camellia sinensis) and safflower (Carthamus tinctorius). It is known for its biological activities, such as antioxidant, anti-inflammatory, and anti-tumor properties .

Chemical Reactions Analysis

Types of Reactions

N1,N5,N10-Tri-p-coumaroylspermidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

N1,N5,N10-Tri-p-coumaroylspermidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N5,N10-Tri-p-coumaroylspermidine include:

  • N1,N5,N10-Tricaffeoylspermidine
  • N1-p-Coumaroyl-N5,N10-dicaffeoylspermidine
  • N1,N10-di-p-Coumaroyl-N5-caffeoylspermidine
  • Safflospermidine A
  • Safflospermidine B .

Uniqueness

This compound is unique due to its specific structure and the presence of three p-coumaroyl groups attached to spermidine. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N-[4-[3-(4-hydroxyphenyl)prop-2-enoyl-[3-[3-(4-hydroxyphenyl)prop-2-enoylamino]propyl]amino]butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVWJCSCYDRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347348
Record name Tricoumaroyl spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364368-18-3
Record name Tricoumaroyl spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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